molecular formula C50H71N15O14S2 B079748 Vasopressin, N-(N-gly-gly)-8-lys- CAS No. 14943-47-6

Vasopressin, N-(N-gly-gly)-8-lys-

Cat. No. B079748
CAS RN: 14943-47-6
M. Wt: 1170.3 g/mol
InChI Key: CCRWKEXAIAOAJN-MDKUUQCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasopressin, N-(N-gly-gly)-8-lys- is a synthetic analog of the natural hormone vasopressin. It is commonly referred to as lysine vasopressin or lypressin. Vasopressin is a peptide hormone that is primarily involved in regulating water balance in the body. It also plays a role in vasoconstriction and the regulation of blood pressure. Lypressin is used in scientific research as a tool to investigate the physiological effects of vasopressin.

Mechanism Of Action

Lypressin binds to vasopressin receptors in the body, which are primarily located in the kidneys and blood vessels. The binding of lysine vasopressin to these receptors leads to the activation of a signaling pathway that ultimately results in the physiological effects of vasopressin.

Biochemical And Physiological Effects

Lypressin has several biochemical and physiological effects. It promotes water reabsorption in the kidneys, which leads to an increase in urine concentration. It also induces vasoconstriction, which can increase blood pressure. Lypressin has been shown to play a role in social behavior, memory, and learning.

Advantages And Limitations For Lab Experiments

One advantage of using lysine vasopressin in lab experiments is that it is a synthetic analog of vasopressin, which allows for precise control over the experimental conditions. Lypressin is also relatively stable and easy to handle. One limitation of using lysine vasopressin is that it may not fully replicate the physiological effects of natural vasopressin. Additionally, the effects of lysine vasopressin may vary depending on the experimental conditions and the species being studied.

Future Directions

There are several future directions for research related to lysine vasopressin. One area of interest is the role of vasopressin in social behavior and cognition. Another area of interest is the potential therapeutic applications of vasopressin analogs in the treatment of conditions such as diabetes insipidus and hypotension. Additionally, there is ongoing research related to the development of new vasopressin analogs with improved pharmacological properties.

Synthesis Methods

Lypressin is synthesized using solid-phase peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain. The amino acids are protected using various chemical groups to prevent unwanted reactions. Once the peptide chain is complete, the protecting groups are removed, and the peptide is purified using high-performance liquid chromatography.

Scientific Research Applications

Lypressin is used in scientific research to investigate the physiological effects of vasopressin. It is commonly used in studies related to water balance, blood pressure regulation, and vasoconstriction. Lypressin is also used in studies related to the role of vasopressin in social behavior, memory, and learning.

properties

CAS RN

14943-47-6

Product Name

Vasopressin, N-(N-gly-gly)-8-lys-

Molecular Formula

C50H71N15O14S2

Molecular Weight

1170.3 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[(2-aminoacetyl)amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H71N15O14S2/c51-17-5-4-9-30(43(72)57-23-40(55)69)60-49(78)37-10-6-18-65(37)50(79)36-26-81-80-25-35(58-42(71)24-56-41(70)22-52)48(77)62-33(20-28-11-13-29(66)14-12-28)46(75)61-32(19-27-7-2-1-3-8-27)45(74)59-31(15-16-38(53)67)44(73)63-34(21-39(54)68)47(76)64-36/h1-3,7-8,11-14,30-37,66H,4-6,9-10,15-26,51-52H2,(H2,53,67)(H2,54,68)(H2,55,69)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,78)(H,61,75)(H,62,77)(H,63,73)(H,64,76)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

CCRWKEXAIAOAJN-MDKUUQCZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Other CAS RN

14943-47-6

sequence

GGCYFQNCPKG

synonyms

N-(N-glycylglycyl)-8-lysine vasopressin
triglycyl-desglycine amide lysine vasopressin
vasopressin, N-(N-Gly-Gly)-8-Lys-
vasopressin, N-(N-glycylglycyl)-8-lysine-

Origin of Product

United States

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